molecular formula C10H9BrF3NO2S B1378394 N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam CAS No. 1400644-93-0

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam

Cat. No.: B1378394
CAS No.: 1400644-93-0
M. Wt: 344.15 g/mol
InChI Key: HFKGFIDLNNSZDJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sultam moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam typically involves the reaction of 4-bromo-3-trifluoromethylphenylamine with 1,3-propanesultone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the sultam moiety can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Reactions: Formation of N-(4-azido-3-trifluoromethylphenyl)-1,3-propanesultam or N-(4-thio-3-trifluoromethylphenyl)-1,3-propanesultam.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The sultam moiety can undergo hydrolysis or other chemical transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-trifluoromethylphenyl)acetamide
  • 3-Bromo-1,1,1-trifluoropropan-2-ol
  • 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one

Uniqueness

N-(4-Bromo-3-trifluoromethylphenyl)-1,3-propanesultam is unique due to the combination of its bromine, trifluoromethyl, and sultam functional groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-3-2-7(6-8(9)10(12,13)14)15-4-1-5-18(15,16)17/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGFIDLNNSZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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